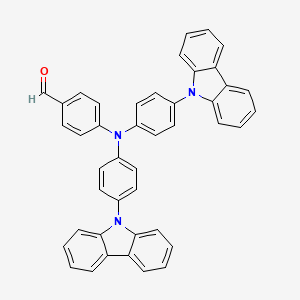
4-(Bis(4-(9H-carbazol-9-yl)phenyl)amino)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Bis(4-(9H-carbazol-9-yl)phenyl)amino)benzaldehyde is an organic compound known for its unique structural properties and applications in various scientific fields. This compound features a benzaldehyde core substituted with bis(4-(9H-carbazol-9-yl)phenyl)amino groups, making it a valuable material in organic electronics and photonics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bis(4-(9H-carbazol-9-yl)phenyl)amino)benzaldehyde typically involves a multi-step process. One common method includes the following steps:
Formation of 4-(9H-carbazol-9-yl)phenylamine: This intermediate is synthesized by reacting carbazole with 4-bromonitrobenzene under palladium-catalyzed conditions.
Coupling Reaction: The intermediate is then coupled with 4-formylbenzoic acid using a Suzuki coupling reaction to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Bis(4-(9H-carbazol-9-yl)phenyl)amino)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of 4-(Bis(4-(9H-carbazol-9-yl)phenyl)amino)benzoic acid.
Reduction: Formation of 4-(Bis(4-(9H-carbazol-9-yl)phenyl)amino)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
4-(Bis(4-(9H-carbazol-9-yl)phenyl)amino)benzaldehyde has numerous applications in scientific research:
Organic Electronics: Used as a hole-transport material in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Photonic Devices: Employed in the development of photonic devices due to its excellent charge transport properties.
Chemical Sensors: Utilized in the fabrication of chemical sensors for detecting various analytes.
Biological Research: Investigated for its potential use in biological imaging and as a fluorescent probe.
Wirkmechanismus
The mechanism of action of 4-(Bis(4-(9H-carbazol-9-yl)phenyl)amino)benzaldehyde involves its ability to transport charge efficiently. The compound’s structure allows for effective hole injection and transport, making it suitable for use in electronic devices. The molecular targets include the anode and the emitting layer in OLEDs, where it facilitates the movement of positive charges (holes) to enhance device efficiency and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Bis(9H-carbazol-9-yl)biphenyl: Known for its use in OLEDs and OPVs.
4-(9H-Carbazol-9-yl)benzaldehyde: Another compound with similar structural features and applications[][7].
Uniqueness
4-(Bis(4-(9H-carbazol-9-yl)phenyl)amino)benzaldehyde stands out due to its enhanced charge transport properties and stability, making it a preferred choice for high-performance electronic and photonic devices. Its unique structure allows for better energy transfer and improved device efficiency compared to similar compounds .
Eigenschaften
Molekularformel |
C43H29N3O |
|---|---|
Molekulargewicht |
603.7 g/mol |
IUPAC-Name |
4-(4-carbazol-9-yl-N-(4-carbazol-9-ylphenyl)anilino)benzaldehyde |
InChI |
InChI=1S/C43H29N3O/c47-29-30-17-19-31(20-18-30)44(32-21-25-34(26-22-32)45-40-13-5-1-9-36(40)37-10-2-6-14-41(37)45)33-23-27-35(28-24-33)46-42-15-7-3-11-38(42)39-12-4-8-16-43(39)46/h1-29H |
InChI-Schlüssel |
XBUFSAALVZEKTB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=C(C=C4)N(C5=CC=C(C=C5)C=O)C6=CC=C(C=C6)N7C8=CC=CC=C8C9=CC=CC=C97 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Octahydro-cyclopenta[c]pyrrole-1-carboxylic acid tert-butyl ester](/img/structure/B12504283.png)
![Methyl [(4-cyclohexyl-5-oxo-4,5,6,7,8,9-hexahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)sulfanyl]acetate](/img/structure/B12504294.png)
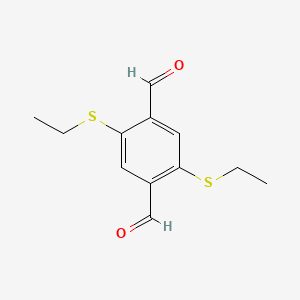
![N-[2-({2-[(6-{[4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy}-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl)oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl}oxy)-5-hydroxy-6-(hydroxymethyl)-4-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-3-yl]acetamide](/img/structure/B12504299.png)
![[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl 4-methylbenzoate](/img/structure/B12504301.png)
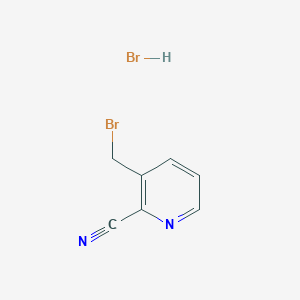
![N-(2-methylphenyl)-2-[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12504307.png)
![2-{[2-hydroxy-6-(10-hydroxy-3a,6,6,9b,11a-pentamethyl-7-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-1H,2H,3H,3bH,4H,7H,8H,9H,9aH,10H,11H-cyclopenta[a]phenanthren-1-yl)-2-methylheptan-3-yl]oxy}-6-({[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)oxane-3,4,5-triol](/img/structure/B12504315.png)
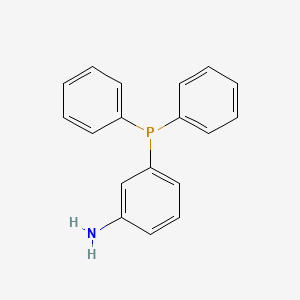
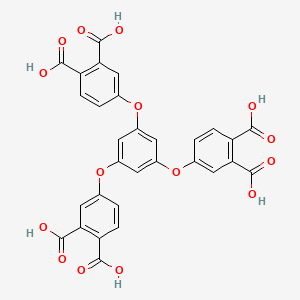
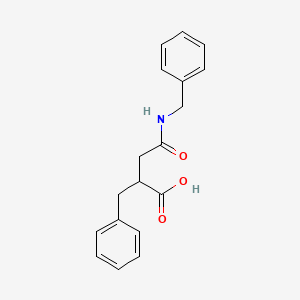
![5-{[2,5-Dimethyl-1-(2-methylphenyl)pyrrol-3-YL]methylidene}-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B12504342.png)
![3-[(3-Chloro-2-methylphenyl)carbamoyl]-2-[(4-chlorophenyl)methyl]propanoic acid](/img/structure/B12504352.png)

